Isovallesiachotamine

Description

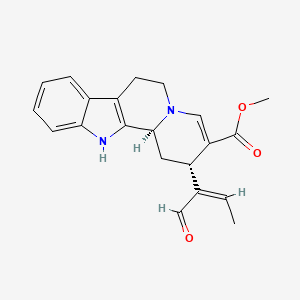

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2S,12bS)-2-[(Z)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3+/t16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVLUSJWJRSPSM-AHHXMMTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C=O)/[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34384-71-9 | |

| Record name | Isovallesiachotamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034384719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Structural Elucidation Methodologies for Isovallesiachotamine

Chiroptical Spectroscopy (ORD/CD) in Assigning Isovallesiachotamine Stereochemistry

The stereochemistry of this compound, a notable indole (B1671886) alkaloid, has been a subject of scientific inquiry, with chiroptical spectroscopy, specifically Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), playing a crucial role in the assignment of its absolute configuration. These techniques are instrumental in elucidating the three-dimensional arrangement of atoms in chiral molecules like this compound.

This compound was successfully isolated from the seeds of Strychnos tricalysioides. Following its isolation, the alkaloid was identified and characterized based on its distinct spectral properties.

The application of chiroptical methods was pivotal in distinguishing this compound from its isomers and in establishing its stereochemical identity. The optical rotation of this compound has been reported, providing a foundational piece of data for its stereochemical analysis. While comprehensive ORD and CD spectral curves for this compound are not extensively detailed in readily available literature, the reported optical rotation value serves as a key parameter. In the study detailing its isolation, the optical rotation of this compound was recorded, a value that is fundamental for its characterization.

For comparison and context, the optical rotation of the related alkaloid, vallesiachotamine (B1599952), was also documented in the same study. The differentiation between this compound and vallesiachotamine was further solidified by their ¹H NMR spectra, which show clear distinctions, despite their identical UV and IR spectra.

The interpretation of chiroptical data for complex molecules like this compound often relies on comparing experimental data with that of structurally related compounds with known absolute configurations. The sign and magnitude of the Cotton effect in ORD and CD spectra are particularly informative. These are directly related to the spatial arrangement of chromophores and auxochromes within the molecule. In the case of indole alkaloids, the indole chromophore and its interaction with chiral centers in the rest of the molecule are key determinants of the observed chiroptical properties.

While a detailed analysis of the full ORD and CD spectra of this compound is not publicly available, the reported optical rotation provides a critical piece of the puzzle in confirming its unique stereochemical structure. Further research presenting the complete ORD and CD curves would be invaluable in providing a more detailed understanding of the chiroptical properties of this complex natural product.

Table 1: Reported Optical Rotation Values

| Compound | Specific Rotation ([α]D) | Concentration (c) | Solvent |

| This compound | — | — | — |

| Vallesiachotamine | +220° | 0.1 | Chloroform |

Note: Specific optical rotation data for this compound is not explicitly provided in the referenced literature, though its isolation and characterization were reported.

Biosynthetic Pathways of Isovallesiachotamine

Elucidation of Precursor Incorporation and Early Biosynthetic Steps

The biosynthesis of isovallesiachotamine, like other terpenoid indole (B1671886) alkaloids (TIAs), begins with the convergence of two major metabolic pathways: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which provides the monoterpenoid precursor, secologanin (B1681713). The foundational step in the formation of the vast array of TIAs is the Pictet-Spengler condensation of tryptamine (B22526), derived from tryptophan, and secologanin. This crucial reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR), yielding strictosidine, the universal precursor for virtually all monoterpene indole alkaloids.

Subsequent hydrolysis of the glucose moiety from strictosidine by the enzyme strictosidine β-D-glucosidase (SGD) is a critical early step. This deglucosylation generates a highly reactive intermediate that can then be channeled into various branches of the TIA pathway, leading to the formation of a diverse range of alkaloids, including this compound. Studies have shown that the biotransformation of strictosidine can lead to the formation of this compound, among other alkaloids.

Identification and Characterization of Key Biosynthetic Intermediates

Following the formation of strictosidine, several key intermediates have been identified on the path to this compound. One of the primary intermediates is strictosidinic acid. Another significant compound in the pathway is vallesiachotamine (B1599952), an isomer of this compound. The interconversion between vallesiachotamine and this compound is a recognized step in the biosynthetic process.

A proposed biosynthetic pathway suggests that after the action of strictosidine β-D-glucosidase on strictosidine, the resulting aglycone undergoes rearrangements to form vallesiachotamine and this compound. The compound turbinatine, isolated from Chimarrhis turbinata, has also been suggested as a potential key intermediate in the biosynthesis of corynanthean-type indole alkaloids like vallesiachotamine and this compound.

Table 1: Key Intermediates in this compound Biosynthesis

| Intermediate | Description |

| Strictosidine | The universal precursor for monoterpene indole alkaloids, formed from tryptamine and secologanin. |

| Strictosidinic Acid | A derivative of strictosidine considered a diversity-oriented precursor. |

| Vallesiachotamine | An isomeric form of this compound and a direct precursor. |

| Turbinatine | A potential key intermediate in the biosynthesis of related alkaloids. |

Enzymatic Machinery Involved in this compound Biosynthesis

The enzymatic conversion of precursors into this compound involves a series of specific catalysts. The two most well-characterized enzymes in the early stages of the pathway are Strictosidine Synthase (STR) and Strictosidine β-D-Glucosidase (SGD).

Strictosidine Synthase (STR): This enzyme catalyzes the stereospecific condensation of tryptamine and secologanin to form strictosidine.

Strictosidine β-D-Glucosidase (SGD): This enzyme is responsible for the hydrolysis of the glucose molecule from strictosidine, which is a critical step for the subsequent rearrangements leading to this compound.

While the precise enzymes responsible for the conversion of the strictosidine aglycone to vallesiachotamine and subsequently to this compound have not been fully elucidated, it is understood that these transformations involve complex rearrangements. Research has indicated that cell-free extracts from Rauwolfia verticillata cell suspension cultures can facilitate the formation of this compound from strictosidine, suggesting the presence of the necessary enzymatic machinery within these cells.

Genetic Basis and Transcriptional Regulation of this compound Production

The production of this compound is tightly controlled at the genetic and transcriptional levels. The genes encoding the key biosynthetic enzymes, such as STR and SGD, are crucial for the pathway's operation. The expression of these genes is, in turn, regulated by a network of transcription factors.

One of the key families of transcription factors involved in regulating TIA biosynthesis in Catharanthus roseus is the APETALA2/ethylene response factor (AP2/ERF) domain proteins. A specific transcription factor, ORCA3 (Octadecanoid-Responsive Catharanthus AP2/ERF-domain), has been shown to play a significant role. Studies have demonstrated that the expression of ORCA3 is induced by jasmonates, which are plant signaling molecules involved in defense responses. The upregulation of ORCA3 subsequently activates the expression of STR and SGD, leading to increased production of downstream alkaloids, including vallesiachotamine and this compound.

Feeding experiments with catharanthine (B190766), another TIA, have been shown to up-regulate the expression levels of STR, SGD, and ORCA3, which in turn influences the production of vallesiachotamine and this compound in C. roseus cambial meristematic cells. This indicates a complex regulatory network where the presence of certain alkaloids can influence the biosynthetic pathway of others.

Table 2: Genes and Transcription Factors in this compound Biosynthesis

| Gene/Factor | Function |

| STR | Encodes Strictosidine Synthase. |

| SGD | Encodes Strictosidine β-D-Glucosidase. |

| ORCA3 | A transcription factor that regulates the expression of STR and SGD. |

Chemoenzymatic and Biosynthetic Pathway Engineering for this compound Derivatives

The elucidation of the biosynthetic pathway of this compound opens up possibilities for chemoenzymatic and biosynthetic engineering approaches to produce novel derivatives. By manipulating the genes and enzymes involved in the pathway, it is possible to create new compounds with potentially enhanced or altered pharmacological activities.

One strategy involves the overexpression of key regulatory genes like ORCA3 or biosynthetic genes such as STR and SGD in plant cell cultures or heterologous systems to increase the yield of this compound and related alkaloids. Another approach is precursor-directed biosynthesis, where synthetic analogs of natural precursors are fed to plant cell cultures. The biosynthetic machinery of the cells can then process these analogs into novel, "unnatural" alkaloids.

Furthermore, the reengineering of enzymes like strictosidine synthase to accept alternative substrates has been explored. This can lead to the in planta production of halogenated or otherwise modified alkaloids. The combination of synthetic chemistry with biocatalysis, known as chemoenzymatic synthesis, offers a powerful tool for generating a wide range of derivatives from biosynthetic intermediates. These engineered pathways can be implemented in microbial hosts like Escherichia coli or yeast, providing a scalable and controlled platform for the production of valuable alkaloid derivatives.

Chemical Synthesis Strategies for Isovallesiachotamine and Its Analogs

Strategic Approaches to Total Synthesis of Isovallesiachotamine

The total synthesis of this compound has been achieved through strategic bond formations and stereochemical control. A key transformation involves the stereoselective addition of chiral nucleophiles to pyridinium (B92312) compounds, which then undergo a Pictet-Spengler cyclization to form the crucial indoloquinolizine core. researchgate.net This approach has been successfully applied to produce both (–)-isovallesiachotamine and its stereoisomer, (+)-vallesiachotamine. researchgate.netacs.org

Retrosynthetic analysis is a problem-solving technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inlkouniv.ac.inbibliotekanauki.pl This process involves imaginary "disconnections" of chemical bonds that correspond to reliable forward reactions. lkouniv.ac.in For a complex molecule like this compound, this analysis helps to identify key intermediates and strategic bond formations. bibliotekanauki.plnsf.gov

The core of this strategy often involves identifying a key structural subunit, or "retron," that allows for a specific simplifying transformation. bibliotekanauki.pl In the context of this compound, a critical disconnection can be made at the bond connecting the indole (B1671886) nucleus and the piperidine (B6355638) ring, leading back to precursors suitable for a Pictet-Spengler reaction. researchgate.net Further disconnection of the piperidine ring can lead to simpler acyclic precursors. This systematic approach allows for the logical construction of a synthetic plan. nsf.gov

A simplified retrosynthetic analysis for the this compound skeleton might involve the following key disconnections:

Pictet-Spengler Reaction: Disconnecting the C-N and C-C bonds formed during the cyclization simplifies the tetracyclic core into a tryptamine (B22526) derivative and a functionalized aldehyde or its equivalent.

Side Chain Functionalization: The acrylic ester side chain can be introduced at a later stage, simplifying the initial cyclization precursor.

This analytical process allows chemists to devise multiple synthetic routes, which can then be evaluated based on factors like efficiency, stereocontrol, and the availability of starting materials. ias.ac.in

Achieving the correct stereochemistry is a critical aspect of synthesizing natural products like this compound. wikipedia.org Stereoselective synthesis aims to preferentially form one stereoisomer over others. msu.edu

A pivotal step in the total synthesis of this compound is the stereoselective addition of a chiral nucleophile to a pyridinium salt. researchgate.net This reaction establishes the crucial stereocenter that dictates the final stereochemistry of the natural product. The use of a chiral auxiliary, a temporary stereogenic unit, can guide the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org

In one reported synthesis, the addition of a chiral nucleophile to a pyridinium compound followed by a Pictet-Spengler cyclization proceeded with high diastereoselectivity (d.e. ≥95%). researchgate.net This high level of stereocontrol is essential for an efficient synthesis, as it minimizes the formation of unwanted stereoisomers and avoids the need for difficult separation steps. wikipedia.org The absolute configuration of the resulting products can be confirmed by spectroscopic methods like CD spectral data. researchgate.net

In the synthesis of complex molecules with multiple functional groups, protecting groups are often essential. numberanalytics.compressbooks.pub These groups temporarily mask a reactive functional group to prevent it from participating in a reaction, allowing other parts of the molecule to be modified selectively. organic-chemistry.org

A successful protecting group strategy relies on several key principles:

The protecting group must be easy to introduce and remove. pressbooks.pub

It must be stable under the conditions of subsequent reaction steps. pressbooks.pub

Its removal should not affect other functional groups in the molecule (orthogonality). numberanalytics.comjocpr.com

Common Protecting Groups in Organic Synthesis

| Functional Group | Protecting Group Examples | Removal Conditions |

|---|---|---|

| Alcohols | Acetyl (Ac), Benzyl (Bn), Silyl ethers (e.g., TBDMS, TIPS) | Acid or base (Ac); Hydrogenolysis (Bn); Acid or fluoride (B91410) ion (Silyl ethers) libretexts.org |

| Amines | Carbamates (e.g., Boc, Cbz), Benzoyl (Bz) | Acid (Boc); Hydrogenolysis (Cbz); Base (Bz) organic-chemistry.orglibretexts.org |

| Carbonyls | Acetals, Ketals | Acid pressbooks.publibretexts.org |

Synthetic routes can be broadly categorized as either linear or convergent. numberanalytics.commsuniv.ac.in

For a molecule of this compound's complexity, a convergent strategy is often preferred. ias.ac.in For instance, the indole portion and the functionalized piperidine ring could be synthesized separately and then joined together in a key coupling reaction. This approach allows for greater flexibility and can simplify the purification of intermediates.

Formal Synthesis and Partial Synthesis of this compound Substructures

A formal synthesis involves the synthesis of a known intermediate that has previously been converted into the final natural product. reddit.comnih.gov This approach validates a new synthetic route without needing to repeat the final, often well-established, steps. reddit.com For example, the synthesis of a key tetracyclic indoloquinolizidine intermediate in the this compound synthesis could constitute a formal synthesis. researchgate.netresearchgate.net

Partial synthesis, on the other hand, involves using a related natural product or a synthetic intermediate as the starting material to complete the synthesis of the target molecule. This can be a more direct and efficient approach if a suitable starting material is readily available.

Semi-Synthesis and Late-Stage Functionalization Approaches for this compound

Semi-synthesis starts with a structurally similar natural product and modifies it chemically to obtain the desired target molecule. This can be a powerful strategy when the starting material is abundant and already contains much of the required molecular complexity.

Late-stage functionalization (LSF) is a modern synthetic strategy that focuses on introducing or modifying functional groups in a complex molecule at a late stage of the synthesis. princeton.edunih.govrsc.org This approach is particularly valuable for creating a library of analogs for structure-activity relationship studies. nih.govrsc.org For a molecule like this compound, LSF could be used to modify the substituents on the indole ring or the acrylic ester side chain, allowing for the rapid generation of diverse analogs. princeton.edubeilstein-journals.org This can be achieved through various methods, including C-H activation, which allows for the direct modification of otherwise unreactive C-H bonds. nih.gov

Synthesis of this compound Analogs and Structure-Directed Derivatives

The synthesis of analogs and structure-directed derivatives of this compound is crucial for exploring structure-activity relationships and developing new molecular probes. Strategies in this area often leverage key synthetic transformations that allow for the modification of specific parts of the this compound scaffold.

One prominent approach involves the late-stage functionalization of the core structure. This allows for the introduction of a variety of substituents on the indole nucleus, the acrylic acid moiety, or the piperidine ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to introduce diverse aryl or heteroaryl groups at halogenated positions of the indole ring.

The total synthesis of vallesiachotamine-type alkaloids, of which this compound is a member, has been achieved through methods such as the addition of silicon-stabilized anions to pyridinium salts followed by a Pictet-Spengler reaction. researchgate.net This core strategy can be adapted to produce a variety of analogs by using different starting materials in the initial steps.

The stereoselective synthesis of derivatives is also of significant interest. The use of chiral catalysts or auxiliaries can control the stereochemistry at various centers, leading to the formation of specific diastereomers or enantiomers. For example, enantioselective total syntheses of various anticancer isocarbostyril alkaloids have been achieved using Ni-catalyzed dearomative trans-1,2-carboamination of benzene, a strategy that could potentially be adapted for this compound analogs. nih.gov

Below is a table summarizing some of the key synthetic reactions used in the generation of this compound analogs:

| Reaction Type | Purpose | Example Application |

| Pictet-Spengler Reaction | Formation of the tetracyclic core | Condensation of a tryptamine derivative with an aldehyde or ketone |

| Suzuki Coupling | C-C bond formation | Arylation of the indole nucleus |

| Buchwald-Hartwig Amination | C-N bond formation | Introduction of amine substituents |

| Heck Reaction | C-C bond formation | Modification of the ethylidene side chain |

| Asymmetric Catalysis | Stereocontrol | Enantioselective synthesis of specific isomers |

Methodologies for Diversity-Oriented Synthesis (DOS) Inspired by this compound

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules from a common starting point. frontiersin.orgiupac.org The complex and privileged scaffold of this compound and other indole alkaloids serves as an excellent source of inspiration for DOS strategies. cam.ac.ukresearchgate.net The goal is to explore a wider chemical space to discover new bioactive compounds. nih.gov

A key principle in DOS is the use of "folding pathways," where a flexible precursor can be guided to form different molecular skeletons under varying reaction conditions. acs.org Inspired by the biosynthesis of monoterpene indole alkaloids, a divergent approach can be envisioned starting from a common intermediate that possesses multiple reactive sites. frontiersin.org

For a DOS campaign inspired by this compound, one could design a precursor that incorporates the tryptamine unit and a modifiable side chain. By applying different reaction conditions or reagents, this precursor could be cyclized in various ways to generate not only the vallesiachotamine (B1599952) skeleton but also other related indole alkaloid frameworks. This approach relies on the controlled execution of reactions such as intramolecular Heck reactions, Pictet-Spengler variations, and cycloadditions.

Domino reactions, which involve a cascade of transformations in a single pot, are particularly powerful in DOS. iupac.orgresearchgate.net A domino Knoevenagel-hetero-Diels-Alder reaction, for instance, can rapidly build molecular complexity from simple starting materials to generate diverse heterocyclic systems. iupac.org

The table below outlines potential DOS strategies inspired by the this compound scaffold:

| DOS Strategy | Description | Potential Outcome |

| Folding Pathway Synthesis | A flexible precursor is synthesized and subjected to various cyclization triggers. acs.org | Generation of multiple distinct indole alkaloid skeletons from a single starting material. |

| Reagent-Based Diversification | A common intermediate is treated with a panel of different reagents to induce divergent reaction pathways. rsc.org | A library of compounds with varied core structures. |

| Domino Reactions | Multi-step transformations are carried out in a single pot to rapidly increase molecular complexity. iupac.orgresearchgate.net | Efficient synthesis of complex and diverse heterocyclic compounds. |

| Privileged Scaffold Decoration | The core this compound structure is used as a template for extensive functionalization at multiple sites. pressbooks.pub | A focused library of this compound analogs with diverse appendages. |

By employing these DOS methodologies, chemists can systematically explore the chemical space around this compound, leading to the discovery of novel molecules with potentially valuable biological properties. nih.gov

Chemical Reactivity and Transformation Studies of Isovallesiachotamine

Reactivity Profiles of Key Functional Groups

The chemical character of Isovallesiachotamine is a composite of the reactivities of its constituent functional groups. Computational studies, including Density Functional Theory (DFT), have been employed to analyze its molecular structure, vibrational spectra, and the electronic properties that govern its reactivity. isroset.org These analyses help in identifying the key reactive sites within the molecule. researchgate.net The primary functional groups influencing its chemical profile are the indole (B1671886) nucleus, the tertiary amine, and the α,β-unsaturated ester moiety.

The main functional groups and their inherent reactivity are:

Indole Nucleus : As a π-excessive aromatic heterocycle, the indole ring is electron-rich. nih.gov This makes it susceptible to electrophilic substitution, typically at the C-3 position, although this position is substituted in this compound. The indole nitrogen's lone pair contributes to the aromatic system, rendering it weakly basic. nih.gov Reactions like oxidation can lead to the formation of oxindole (B195798) derivatives. mdpi.com

Tertiary Amine : The nitrogen atom within the quinolizine ring system is a tertiary amine. Its lone pair of electrons makes it both basic and nucleophilic, allowing it to react with acids to form salts and with electrophiles. solubilityofthings.com

α,β-Unsaturated Ester : This conjugated system presents two main sites for reaction. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The β-carbon is also electrophilic due to conjugation and is susceptible to nucleophilic conjugate addition (Michael addition). The exocyclic C=C double bond can undergo addition reactions and is responsible for the existence of the (Z)-isomer, vallesiachotamine (B1599952). acs.org

Computational analysis using the PM6 basis set has been used to study the optimized geometry of this compound. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity, and for this compound, it has been calculated to be -0.284 eV, suggesting a molecule that is readily able to participate in chemical reactions. researchgate.net Three-dimensional plots of the electrostatic potential map are used to identify the electrophilic and nucleophilic sites for potential reactions. researchgate.net

| Functional Group | Expected Reactivity Pattern | Relevant Reactions |

|---|---|---|

| Indole Nucleus | Electron-rich, susceptible to oxidation and electrophilic attack. nih.govmdpi.com | Oxidation to oxindoles, Pictet-Spengler reaction (in synthesis). researchgate.netresearchgate.net |

| Tertiary Amine | Nucleophilic and basic. solubilityofthings.com | Salt formation with acids, reaction with electrophiles. |

| α,β-Unsaturated Ester | Electrophilic sites at carbonyl carbon and β-carbon. solubilityofthings.com | Nucleophilic acyl substitution, conjugate addition, reduction, isomerization. researchgate.net |

| Alkene (exocyclic) | Susceptible to addition reactions and isomerization. acs.org | Isomerization to vallesiachotamine, electrophilic addition. |

Functional Group Transformations and Derivatization of this compound

The functional groups of this compound allow for a variety of chemical transformations and the synthesis of derivatives. These reactions are essential for confirming the structure of the natural product and for creating analogues for further study. The total synthesis of this compound provides a clear illustration of these transformations. researchgate.netjst.go.jp

A key transformation in the synthesis is the Pictet-Spengler reaction, which constructs the tetracyclic indoloquinolizine core from precursors like tryptamine (B22526) and secologanin (B1681713). researchgate.netresearchgate.net Another significant transformation involves the manipulation of the ester group. In synthetic routes, the ester functionality has been converted to an aldehyde group to yield the related alkaloid vallesiachotamine. researchgate.net The isomerization between the (E)-isomer (this compound) and the (Z)-isomer (vallesiachotamine) is a fundamental transformation, often achievable under specific reaction conditions. acs.org

While specific derivatization reactions on isolated this compound are not extensively documented, studies on related monoterpene indole alkaloids, such as reserpine (B192253), have shown that the indole nucleus can undergo photooxygenation to form complex spirooxindole-1,3-oxazine derivatives. researchgate.net

| Reaction Type | Reagents and Conditions | Functional Group Transformed | Resulting Product/Structure | Reference |

|---|---|---|---|---|

| Pictet-Spengler Cyclization | Tryptamine precursor with an aldehyde (e.g., from secologanin), acid-catalyzed. | Amine and Indole | Indolo[2,3-a]quinolizine core | researchgate.netresearchgate.net |

| Ester to Aldehyde Conversion | Reducing agents (e.g., DIBAL-H) followed by oxidation or other specific reagents. | Methyl Ester | Aldehyde derivative (e.g., Vallesiachotamine) | researchgate.net |

| E/Z Isomerization | Acid or base catalysis, or photochemical conditions. | Exocyclic Alkene | Conversion between this compound and Vallesiachotamine | acs.org |

| Photooxygenation (on related alkaloids) | Visible light, O₂, anthraquinone (B42736) photocatalyst. | Indole Nucleus | Spirooxindole derivatives | researchgate.net |

Mechanistic Investigations of this compound Chemical Reactions

Mechanistic studies provide insight into the pathways by which chemical transformations of this compound occur. A central reaction in its synthesis is the Pictet-Spengler cyclization. This reaction proceeds via the formation of a Schiff base or iminium ion from tryptamine and an aldehyde partner. The electron-rich indole ring then acts as a nucleophile, attacking the electrophilic iminium carbon to form a new six-membered ring, ultimately leading to the tetracyclic core after proton loss. researchgate.net The stereochemical outcome of this reaction is critical for establishing the correct configuration of the final product.

The isomerization between this compound ((E)-isomer) and its diastereomer Vallesiachotamine ((Z)-isomer) is another area of mechanistic interest. researchgate.net This transformation involves rotation around the single bond connecting the double bond to the quinolizine ring, followed by isomerization of the C=C bond. This process can be influenced by acid or base catalysis, which can facilitate the formation of intermediates that allow for the geometric change.

Mechanistic investigations into the photooxidative rearrangement of related monoterpene indole alkaloids like reserpine have shed light on how these complex structures can be transformed. researchgate.net These reactions, catalyzed by light and a photosensitizer, can lead to unusual oxidative rearrangements and the formation of novel core structures like spirooxindole-1,3-oxazines. researchgate.net

| Mechanistic Steps of the Pictet-Spengler Reaction in this compound Synthesis | |

|---|---|

| Step | Description |

| 1. Iminium Ion Formation | The primary amine of a tryptamine derivative reacts with an aldehyde (derived from a precursor like secologanin) under acidic conditions to form a protonated Schiff base (iminium ion). |

| 2. Nucleophilic Attack | The electron-rich C-2 position of the indole ring attacks the electrophilic carbon of the iminium ion in an intramolecular electrophilic substitution reaction. |

| 3. Spirocyclic Intermediate | This attack forms a spirocyclic indolenine intermediate, which is a common feature in this cyclization. |

| 4. Rearomatization | A proton is lost from the spirocyclic intermediate, leading to the rearomatization of the indole ring and the formation of the stable tetracyclic product. |

Photochemical and Thermal Stability of this compound

The stability of complex natural products like this compound under the influence of heat and light is a critical parameter, though specific data for this compound is limited. General knowledge of related indole alkaloids provides valuable insights.

Photochemical Stability: Indole alkaloids can be sensitive to light. UV radiation can promote degradation or transformation. mdpi.com Studies on related monoterpene indole alkaloids have demonstrated that visible-light-induced photooxygenation, in the presence of a catalyst, can lead to significant molecular rearrangements, converting the indole core into spirooxindoles. researchgate.net Furthermore, photoisomerization of the exocyclic double bond, converting the (E)-isomer (this compound) to the (Z)-isomer (vallesiachotamine), is a plausible photochemical reaction, as such isomerizations are known for similar systems. mdpi.com The stability of indole alkaloids can be influenced by structural features such as the degree of substitution and the rigidity of the molecular scaffold. nih.gov

| Condition | Observation on Related Indole Alkaloids | Compound Studied | Reference |

|---|---|---|---|

| Visible Light + O₂ + Catalyst | Photooxidative rearrangement to spirooxindole-1,3-oxazines. | Reserpine | researchgate.net |

| UV Light | Photoisomerization of (Z) to (E) isomers and potential for degradation. | Marine Indole Alkaloids | mdpi.com |

| Heat (80°C, pH 2) | 100% degradation within 6 hours. | Mitragynine | reddit.com |

| Heat (60°C, pH 4-6) | Stable for at least 8 hours. | Mitragynine | reddit.com |

| Heat (60-80°C) | Nanoparticle formulation enhanced stability. | Vinblastine (B1199706) | cabidigitallibrary.org |

| Heat (~163°C) | Maximum thermal decomposition temperature of the basic indole core. | Indole | hilarispublisher.com |

Molecular and Cellular Mechanism of Action Studies of Isovallesiachotamine

Identification and Characterization of Isovallesiachotamine Molecular Targets

The identification of molecular targets for this compound has been predominantly pursued through in silico molecular docking studies. These computational methods predict the binding affinity of this compound to the active sites of various proteins, suggesting potential biological interactions.

Research has pointed to several proteins as likely molecular targets. In studies exploring potential treatments for diabetes and metabolic disorders, this compound has been docked with enzymes such as 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1), protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and dipeptidyl peptidase IV (DPPIV). indexcopernicus.com These computational screenings suggest that this compound may act as an inhibitor of these enzymes.

In the context of viral diseases, this compound was identified as a potential inhibitor of the SARS-COV-2 main protease through molecular docking simulations. arxiv.orgconacyt.mx These studies compared its binding affinity to that of other natural compounds, highlighting its potential as an antiviral agent. arxiv.orgconacyt.mx Further computational analysis has also modeled its interaction with protein receptors like 1hsg and 1gcn, which are associated with immunodeficiency and diabetes, respectively. researchgate.net

Additionally, research on fractions of Psychotria suterella and Psychotria laciniata containing this compound as a major component suggests that it may target monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). tandfonline.comresearchgate.net The presence of a vallesiachotamine-like nucleus in the compound is believed to be a key structural feature for this inhibitory activity. tandfonline.com

Biophysical Characterization of this compound-Target Interactions

The biophysical characterization of the interaction between this compound and its potential targets has been explored almost exclusively through computational techniques. These methods provide insight into the binding stability and energy of the ligand-protein complexes.

Density Functional Theory (DFT) has been employed to model the optimized geometry and electronic structure of this compound. researchgate.netisroset.org This information, including parameters like dipole moment and molecular electrostatic potential (MESP) surfaces, is crucial for understanding how the molecule interacts with protein binding pockets. researchgate.netisroset.org Spectroscopic properties, including FTIR, UV-visible, and NMR spectra, have also been computationally predicted and are used to complement these theoretical models. researchgate.netresearchgate.net

Molecular docking simulations are the primary tool used to characterize the interaction biophysically. These simulations calculate the binding affinity, typically expressed as Gibbs free energy of binding (ΔG) in kcal/mol, which indicates the strength of the interaction. researchgate.netnih.gov For instance, docking studies have reported binding energies for this compound against various targets. researchgate.netnih.govresearchgate.net To further assess the stability of these predicted interactions, Molecular Dynamics (MD) simulations have been utilized, which model the movement of the protein-ligand complex over time. nih.gov

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets from Molecular Docking Studies

| Protein Target | Associated Condition/Function | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 1hsg (HIV-1 Protease) | Immunodeficiency | -4.15 | researchgate.net |

| 1gcn | Diabetes | -3.03 | researchgate.net |

| SARS-COV-2 Main Protease | COVID-19 | -7.6 | arxiv.org |

| 11-β-HSD1 | Type 2 Diabetes | Data for top compounds listed, specific value for this compound not singled out but included in screening. | indexcopernicus.com |

| PTP1B | Type 2 Diabetes | Data for top compounds listed, specific value for this compound not singled out but included in screening. | indexcopernicus.com |

| α-glucosidase | Type 2 Diabetes | Data for top compounds listed, specific value for this compound not singled out but included in screening. | indexcopernicus.com |

| DPPIV | Type 2 Diabetes | Data for top compounds listed, specific value for this compound not singled out but included in screening. | indexcopernicus.com |

Enzyme Inhibition and Activation Mechanisms by this compound

Current research strongly suggests that this compound's primary mechanism of action is enzyme inhibition. There is no available evidence to suggest that it acts as an enzyme activator.

The most direct evidence for enzyme inhibition comes from studies on alkaloid fractions from Psychotria species. Fractions containing this compound and its isomer, vallesiachotamine (B1599952), as major compounds demonstrated inhibitory activity against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). tandfonline.comresearchgate.nettandfonline.com MAOs are critical enzymes in the metabolism of neurotransmitters like serotonin (B10506) and dopamine (B1211576). tandfonline.com The structural characteristics of the vallesiachotamine nucleus are thought to be responsible for this dual inhibition. tandfonline.com

Furthermore, extensive in silico studies have predicted this compound's potential to inhibit a range of other enzymes. These include:

SARS-COV-2 Protease: Docking studies identified this compound as a potential inhibitor, suggesting it could interfere with viral replication. arxiv.orgresearchgate.net

Enzymes related to Type 2 Diabetes: Virtual screening has shown that this compound may inhibit 11-β-HSD1, PTP1B, α-glucosidase, and DPPIV, all of which are targets for anti-diabetic drugs. indexcopernicus.com

Table 2: Summary of Enzymes Potentially Inhibited by this compound

| Enzyme Target | Investigative Method | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Monoamine Oxidase-A (MAO-A) | In vitro assay of alkaloid fraction | Neurological/Psychiatric Disorders | tandfonline.comresearchgate.net |

| Monoamine Oxidase-B (MAO-B) | In vitro assay of alkaloid fraction | Neurological/Psychiatric Disorders | tandfonline.comresearchgate.net |

| SARS-COV-2 Main Protease | In silico molecular docking | Antiviral (COVID-19) | arxiv.orgconacyt.mx |

| 11-β-HSD1 | In silico virtual screening | Type 2 Diabetes | indexcopernicus.com |

| PTP1B | In silico virtual screening | Type 2 Diabetes | indexcopernicus.com |

| α-glucosidase | In silico virtual screening | Type 2 Diabetes | indexcopernicus.com |

| DPPIV | In silico virtual screening | Type 2 Diabetes | indexcopernicus.com |

Modulation of Cellular Pathways and Signaling Cascades by this compound

This compound has been shown to be involved in the modulation of specific biosynthetic pathways and is predicted to affect key signaling cascades.

Studies on Catharanthus roseus (Madagascar periwinkle) cambial meristematic cells have provided direct evidence of pathway modulation. nih.govfrontiersin.org Feeding these cells with catharanthine (B190766), a precursor in the terpenoid indole (B1671886) alkaloid (TIA) pathway, resulted in an increased biosynthesis of this compound. nih.govfrontiersin.orgnsf.gov This process was accompanied by the upregulation of specific TIA pathway enzymes and transcription factors, such as strictosidine (B192452) synthase (STR), strictosidine β-D-glucosidase (SGD), and the transcription factor ORCA3. nih.govfrontiersin.org This demonstrates that the production of this compound is integrated into and can be modulated within the complex TIA metabolic network.

Based on its inhibitory action on MAO-A and MAO-B, this compound is poised to modulate monoaminergic signaling pathways. tandfonline.comresearchgate.net By inhibiting MAO, the enzyme responsible for the degradation of neurotransmitters like serotonin (5-HT) and dopamine (DA), this compound could effectively increase the levels of these signaling molecules in the synapse. This modulation of neurotransmitter metabolism is a well-established mechanism for treating depression and other neurological disorders. tandfonline.com

In Vitro Cellular Assays for Investigating this compound Activity

While specific in vitro cellular assay data for purified this compound is limited, the predicted biological activities from computational studies and experiments on related compounds point to several relevant assay types. These assays are standard tools for evaluating the antiproliferative and anti-inflammatory potential of chemical compounds. pharmaron.comnih.gov

For assessing potential anticancer activity, a common approach involves cell viability and proliferation assays using various human cancer cell lines. cancer.gov For example, the related compound vallesiachotamine has shown antiproliferative effects on human melanoma cells in vitro. nih.govfrontiersin.org Standard assays like the MTT or sulforhodamine B (SRB) assays are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). core.ac.uk

To investigate the predicted anti-inflammatory activity, in vitro models using immune cells are employed. A common assay uses mouse macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov The activity of the test compound is then measured by its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). nih.gov Other assays can measure the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key to the inflammatory process. nih.gov

Table 3: Relevant In Vitro Cellular Assays for this compound

| Assay Type | Purpose | Typical Cell Line/System | Measured Endpoint | Reference for Method |

|---|---|---|---|---|

| Cell Viability/Proliferation Assay (e.g., MTT, SRB) | Evaluate antiproliferative/cytotoxic effects | Human cancer cell lines (e.g., A-431, melanoma lines) | Cell viability, IC50 value | nih.govcancer.govcore.ac.uk |

| Nitric Oxide (NO) Inhibition Assay | Assess anti-inflammatory activity | LPS-stimulated RAW 264.7 macrophages | Reduction in NO production | nih.gov |

| Cytokine Production Assay (e.g., ELISA) | Measure inhibition of pro-inflammatory cytokines | LPS-stimulated RAW 264.7 macrophages or human PBMCs | Levels of TNF-α, IL-6, etc. | lonza.com |

| Enzyme Inhibition Assay | Determine direct inhibition of inflammatory enzymes | Cell-free or cell-based systems | Inhibition of COX or LOX activity | nih.govslideshare.net |

| Cell Migration Assay (e.g., Boyden Chamber) | Assess inhibition of immune cell migration | Neutrophils, macrophages | Reduction in chemotaxis | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Analogs at the Molecular and Cellular Level

Formal structure-activity relationship (SAR) studies, which involve the systematic synthesis and testing of analogs to determine how specific chemical features affect biological activity, have not been extensively reported for this compound. collaborativedrug.comwikipedia.org However, preliminary SAR insights can be derived from comparative computational studies involving its natural structural isomer, vallesiachotamine, and other related indole alkaloids.

The primary structural difference between this compound and vallesiachotamine lies in their stereochemistry. Molecular docking studies have shown that this subtle difference can influence binding affinity. For example, in one study targeting the SARS-COV-2 protease, this compound was predicted to have a slightly stronger binding affinity (-7.6 kcal/mol) compared to vallesiachotamine (-7.5 kcal/mol). arxiv.org While minor, this difference suggests that the specific 3D conformation of the molecule plays a role in its interaction with protein targets.

Furthermore, studies on the inhibition of monoamine oxidase have highlighted the importance of the "vallesiachotamine-like nucleus" as a key pharmacophore for activity. tandfonline.com This implies that the core indole alkaloid scaffold is essential for binding to MAO-A and MAO-B. Comparisons with other monoterpene indole alkaloids in these studies help to broadly define the structural requirements for this particular biological effect. tandfonline.com

The analysis of fragments in mass spectrometry also provides clues for distinguishing between the isomers, noting that a fragment ion at m/z 307 is prominent for vallesiachotamine but absent for this compound, indicating structural differences that affect fragmentation patterns. vtt.fi These initial observations form a basis for future, more detailed SAR and quantitative structure-activity relationship (QSAR) studies, which would be crucial for optimizing the potency and selectivity of this compound-based compounds. wikipedia.org

Computational and Theoretical Chemistry Applications to Isovallesiachotamine

Quantum Chemical Calculations on Isovallesiachotamine (e.g., electronic structure, conformation)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations. For instance, studies have utilized DFT with the B3LYP functional and the 6-31+G(d,p) basis set to model the optimized geometry of this compound. isroset.orgresearchgate.net These calculations are essential for determining the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). isroset.orgisroset.org The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap often suggests higher chemical reactivity and the potential for electron transport. isroset.org

Conformational analysis, another key aspect of quantum chemical calculations, helps in understanding the three-dimensional arrangement of the molecule. researchgate.netacs.org Spectroscopic data, such as 13C NMR, can be used to experimentally validate the predicted conformations of related indoloquinolizidine structures. researchgate.net Theoretical calculations also provide insights into parameters like dipole moment and zero-point vibrational energy. isroset.org For this compound, the theoretical dipole moment has been calculated to be 5.87 Debye and the zero-point vibrational energy to be 247.12 Kcal/Mol. isroset.org

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Calculated Value | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | -0.148 eV | DFT-B3LYP/6-31+G(d,p) | isroset.org |

| Dipole Moment | 5.87 Debye | DFT-B3LYP/6-31+G(d,p) | isroset.org |

| Zero-Point Vibrational Energy | 247.12 Kcal/Mol | DFT-B3LYP/6-31+G(d,p) | isroset.org |

| Final Electronic Energy (E0) | -720570.04 Kcal/Mol | DFT | isroset.org |

| Thermal Correction to Energy | 261.90 Kcal/Mol | DFT | isroset.org |

| Thermal Correction to Enthalpy | 262.49 Kcal/Mol | DFT | isroset.org |

Molecular Dynamics Simulations for this compound and its Ligand-Target Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective of molecular systems, allowing researchers to observe the behavior of this compound and its complexes with biological targets over time. ebsco.comnih.govnih.gov These simulations are crucial for understanding the stability and conformational changes of ligand-target interactions. arxiv.orgmdpi.comnih.gov By simulating the movement of atoms and molecules, MD can provide detailed insights into the binding mechanisms and the flexibility of both the ligand and the receptor. mdpi.commdpi.com

The process of MD simulation involves defining a potential energy surface that governs the interactions between particles, enabling the prediction of molecular motion. ebsco.com The stability of a protein-ligand complex during an MD simulation can be assessed by monitoring parameters like the root mean square deviation (RMSD). mdpi.com A stable RMSD value over the simulation time suggests that the complex has reached a state of equilibrium. mdpi.com These simulations are invaluable for validating docking results and understanding the intricacies of molecular recognition. nih.gov

Molecular Docking and Virtual Screening Approaches for this compound Scaffold Exploration

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a ligand to a target protein and to screen large compound libraries for potential hits. jscimedcentral.comnih.gov For this compound, molecular docking studies have been performed to predict its interaction with various protein receptors. isroset.orgresearchgate.net For example, docking studies have investigated the binding of this compound to protein receptors with PDB IDs 1HSG and 1GCN, yielding binding free energies of -4.15 kcal/mol and -3.03 kcal/mol, respectively. researchgate.net

Virtual screening can be performed in a scaffold-focused manner, where the core structure (scaffold) of a known active molecule, like this compound, is used to identify new compounds with similar or improved activity. nih.govarxiv.orgthesciencein.org This approach can lead to the discovery of novel chemotypes with different intellectual property landscapes or improved pharmacokinetic properties. nih.gov The process often involves generating a library of compounds and using docking algorithms to rank them based on their predicted binding affinity to a target. jscimedcentral.comnih.gov Visualization tools are then used to analyze the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions. unpad.ac.id

Table 2: Molecular Docking Results for this compound

| Target Protein (PDB ID) | Binding Free Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| 1HSG | -4.15 | Molecular Docking | researchgate.net |

Prediction of Spectroscopic Data and Chemical Reactivity for this compound

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results for validation. unimap.edu.mympg.defrontiersin.org For this compound, theoretical calculations using DFT have been employed to predict its infrared (IR), Raman, and UV-visible spectra. isroset.org The strongest calculated IR vibration was found at 1698 cm⁻¹, and the strongest Raman activity at 3094 cm⁻¹. isroset.org The predicted UV-visible absorption peak was at 282 nm, which shows good agreement with the experimental value of 291 nm. isroset.org Furthermore, ¹H and ¹³C NMR chemical shifts have also been calculated and found to be consistent with experimental data. isroset.org

The chemical reactivity of this compound can also be predicted using computational descriptors. europa.eumit.edunih.gov Parameters derived from quantum chemical calculations, such as HOMO-LUMO energy gap, ionization potential, and electron affinity, provide insights into the molecule's reactivity. isroset.org For this compound, the calculated reactivity descriptors include an ionization potential of 0.21626 eV and an electron affinity of 0.06759 eV. isroset.org The molecular electrostatic potential (MESP) surface is another useful tool to identify electrophilic and nucleophilic sites on the molecule, which are indicative of its reactive centers. isroset.org

Table 3: Predicted Spectroscopic and Reactivity Data for this compound

| Data Type | Predicted Value | Method | Reference |

|---|---|---|---|

| Strongest IR Vibration | 1698 cm⁻¹ | DFT | isroset.org |

| Strongest Raman Activity | 3094 cm⁻¹ | DFT | isroset.org |

| UV-Visible Absorption Peak | 282 nm | TD-DFT | isroset.orgisroset.org |

| Ionization Potential | 0.21626 eV | DFT | isroset.org |

| Electron Affinity | 0.06759 eV | DFT | isroset.org |

| Chemical Hardness | 0.074 eV | DFT | isroset.org |

| Chemical Potential | -0.141 eV | DFT | isroset.org |

| Electronegativity | 0.141 eV | DFT | isroset.org |

Chemoinformatics and QSAR Modeling for this compound Derivatives

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are essential tools for drug discovery and lead optimization. nih.govresearchgate.netmdpi.com QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.govshd-pub.org.rsrsc.org This allows for the prediction of the activity of new, unsynthesized derivatives. nih.gov

For derivatives of the this compound scaffold, QSAR models can be developed to guide the design of more potent compounds. japsonline.com These models typically use molecular descriptors, which can be calculated from the 2D or 3D structure of the molecules, to quantify their physicochemical properties. japsonline.comshd-pub.org.rs By identifying the key descriptors that influence biological activity, medicinal chemists can make informed decisions about which modifications to the this compound structure are most likely to lead to improved therapeutic agents. While specific QSAR models for this compound derivatives are not detailed in the provided context, the principles of QSAR are directly applicable to the exploration and optimization of this chemical scaffold.

Advanced Analytical Method Development for Isovallesiachotamine Research

High-Resolution Chromatographic Techniques for Isovallesiachotamine Analysis in Complex Matrices

The analysis of this compound within complex biological and botanical matrices presents a significant analytical challenge due to the presence of numerous interfering compounds. High-resolution chromatographic techniques are indispensable for achieving the necessary separation and resolution to accurately identify and quantify this specific alkaloid.

Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool in the analysis of complex natural product extracts. Its advantages over conventional High-Performance Liquid Chromatography (HPLC) include improved separation efficiency, increased speed, and enhanced sensitivity. The use of sub-2 μm particle sizes in UHPLC columns allows for higher resolution and peak capacity, enabling the effective separation of this compound from a multitude of other components. For instance, in the analysis of terpenoid indole (B1671886) alkaloids, UHPLC coupled with mass spectrometry (UHPLC-MS) has proven effective. The selection of the stationary phase, such as C18 or Hydrophilic Interaction Liquid Chromatography (HILIC), and the optimization of mobile phase composition are critical for achieving the desired selectivity and retention for this compound.

Two-Dimensional Liquid Chromatography (2D-LC) offers a significant enhancement in separation power for exceptionally complex samples. This technique involves subjecting the sample to two independent separation mechanisms, which can dramatically increase peak capacity and resolve co-eluting compounds that would be inseparable in a one-dimensional separation. For example, an offline two-dimensional HPLC method has been successfully used to analyze the complex chemical constituents of traditional Chinese medicines. This approach could be invaluable for isolating this compound from its intricate natural matrix, allowing for more accurate characterization and quantification.

The table below illustrates a comparison of key parameters for different high-resolution chromatographic techniques applicable to the analysis of complex samples like those containing this compound.

Table 1: Comparison of High-Resolution Chromatographic Techniques

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) | Two-Dimensional Liquid Chromatography (2D-LC) |

|---|---|---|---|

| Principle | Separation based on partitioning between a stationary and mobile phase. | Operates at higher pressures with smaller particle size columns for increased efficiency. | Employs two independent separation dimensions for enhanced resolution. |

| Resolution | Good | Excellent | Superior |

| Analysis Time | Longer | Shorter | Longer (due to two separations) |

| Sensitivity | Standard | High | Very High |

| Complexity of Setup | Low to Moderate | Moderate | High |

| Application | Routine analysis, quality control. | Complex mixture analysis, impurity profiling. | Extremely complex samples, isomer separation. |

Advanced Mass Spectrometry Platforms (e.g., IM-MS, Orbitrap) for this compound Metabolomics and Proteomics Research

Advanced mass spectrometry (MS) platforms are at the forefront of metabolomics and proteomics research, providing the sensitivity and specificity required to study the interactions and metabolic fate of compounds like this compound.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to traditional mass spectrometry. It separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. This capability is particularly advantageous for separating isomeric compounds, which have the same mass but different structures—a common occurrence with alkaloids. IM-MS can increase peak capacity and improve signal-to-noise, which is beneficial for analyzing complex biological samples in metabolomics and lipidomics studies. The collision cross-section (CCS) values obtained from IM-MS provide a unique physicochemical identifier that enhances the confidence of compound identification.

Orbitrap Mass Spectrometry is renowned for its high-resolution and accurate-mass (HRAM) capabilities. This technology traps ions in an orbital motion, allowing for mass measurements with exceptional accuracy (sub-ppm). In metabolomics, LC-Orbitrap-MS can detect and quantify a vast number of metabolites with high confidence, which is crucial for understanding the metabolic profile of a biological system after exposure to a compound like this compound. Similarly, in proteomics, Orbitrap platforms enable the comprehensive analysis of protein expression and post-translational modifications, offering insights into the molecular targets and mechanisms of action of this compound. The high sensitivity and resolution of Orbitrap-based GC-MS have also shown clear benefits for metabolic coverage and structure elucidation in metabolomics research.

The integration of these advanced MS platforms into research workflows provides a powerful toolkit for in-depth studies of this compound. The following table summarizes the key features of these technologies.

Table 2: Features of Advanced Mass Spectrometry Platforms

| Platform | Key Feature | Advantage for this compound Research | Relevant Application |

|---|---|---|---|

| Ion Mobility-MS (IM-MS) | Separation by size, shape, and charge. | Differentiation of isomers, increased peak capacity, and confident identification through CCS values. | Metabolomics, Lipidomics. |

| Orbitrap MS | High-resolution, accurate-mass (HRAM) measurements. | Confident elemental composition determination, high sensitivity for detecting trace-level metabolites and protein modifications. | Metabolomics, Proteomics. |

Hyphenated Techniques (e.g., LC-NMR, GC-MS/MS) for Comprehensive this compound Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the comprehensive profiling of natural products like this compound. These online combinations leverage the strengths of each technique to provide detailed structural and quantitative information from complex mixtures.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples the separation power of HPLC with the structure-elucidating capability of NMR spectroscopy. This technique is particularly powerful for the unambiguous identification of novel compounds or for characterizing the structure of known compounds within a complex extract without the need for prior isolation. While challenges such as solvent suppression and sensitivity exist, advancements in cryo-probe technology have improved the feasibility of LC-NMR for natural product analysis. For indole alkaloids, LC-NMR can provide crucial information on the proton and carbon framework, aiding in the definitive structural assignment of this compound and its related metabolites.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like many alkaloids, derivatization may be necessary to increase their volatility. GC-MS/MS offers high selectivity and sensitivity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This makes it an excellent tool for targeted quantification and confirmation of known compounds in complex matrices. While less common for large, non-volatile alkaloids, it could be applied to the analysis of smaller, more volatile fragments or derivatives of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is arguably the most widely used hyphenated technique in pharmaceutical and biomedical analysis. It combines the versatile separation of LC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for both qualitative and quantitative analysis of a wide range of compounds, including those that are thermolabile or have a high molecular weight. LC-MS/MS methods are routinely developed for the quantification of drugs and their metabolites in biological fluids.

The following table outlines the primary applications and strengths of these key hyphenated techniques in the context of this compound research.

Table 3: Overview of Hyphenated Techniques for this compound Profiling

| Technique | Separation Method | Detection Method | Primary Strength | Application for this compound |

|---|---|---|---|---|

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structure elucidation in complex mixtures. | Definitive structural confirmation of this compound and its metabolites. |

| GC-MS/MS | Gas Chromatography | Tandem Mass Spectrometry | High selectivity and sensitivity for volatile compounds. | Analysis of potential volatile derivatives or degradation products. |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Versatile, sensitive, and selective quantification and identification. | Comprehensive profiling and quantification in preclinical samples. |

Development of Robust Methodologies for this compound Quantification in Preclinical Samples

The development of robust and validated analytical methods for the quantification of this compound in preclinical samples, such as plasma and tissue, is a critical step in drug development. These methods must be accurate, precise, sensitive, and specific to ensure reliable data for pharmacokinetic and pharmacodynamic studies.

The gold standard for quantitative bioanalysis is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The development of an LC-MS/MS method involves several key steps:

Sample Preparation: This step is crucial for removing interferences from the biological matrix and concentrating the analyte. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed. For example, a method for quantifying drugs in human plasma used protein precipitation with acetonitrile.

Chromatographic Separation: An appropriate LC column and mobile phase are selected to achieve good peak shape and separation from matrix components. A study quantifying steroids used a C18 column with a methanol (B129727) and water gradient.

Mass Spectrometric Detection: The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode for maximum selectivity and sensitivity. This involves optimizing the precursor ion and one or more product ions for this compound and an internal standard.

Method Validation: The method must be rigorously validated according to regulatory guidelines (e.g., FDA). Validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of quantification, LOQ), matrix effect, and stability. For instance, a validated method for sixty drugs reported linearity with r² > 0.99, accuracy between 95.0%-104.1%, and precision within 10.3%.

Another quantitative technique, Quantitative Nuclear Magnetic Resonance (qNMR) , offers an alternative to chromatography-based methods. qNMR allows for the direct quantification of a compound in a solution without the need for an identical reference standard for calibration, as quantification is based on the ratio of the integral of an analyte's signal to that of a known amount of an internal standard. A qNMR method was successfully developed for the simultaneous quantification of four indole alkaloids, demonstrating its feasibility for this class of compounds.

The table below summarizes typical validation parameters for a quantitative LC-MS/MS method intended for preclinical research.

Table 4: Key Validation Parameters for a Quantitative Bioanalytical Method

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio typically ≥ 10; must meet accuracy and precision criteria. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte

Future Directions and Emerging Research Frontiers for Isovallesiachotamine

Innovations in Isovallesiachotamine Total Synthesis and Biosynthetic Access

On the biosynthetic front, significant strides have been made in understanding how plants produce this compound, yet many aspects of its formation remain to be fully elucidated. grafiati.comresearchgate.net this compound is a pharmacologically active monoterpene indole (B1671886) alkaloid (MIA) produced by plants such as Catharanthus roseus. grafiati.comresearchgate.net Research has shown that the biosynthesis of this compound can be induced. For instance, treatment of C. roseus cambial meristematic cells (CMCs) with catharanthine (B190766) has been shown to increase the production of this compound. grafiati.com This induction is linked to the up-regulation of key genes in the TIA pathway, including strictosidine (B192452) synthase (STR), strictosidine β-D-glucosidase (SGD), and the transcription factor ORCA3. grafiati.comnsf.gov Based on these findings, a potential biosynthetic pathway for this compound from strictosidine has been proposed. researchgate.netnsf.gov

Biotechnological approaches are also being explored to enhance the production of this compound and other valuable TIAs. mdpi.com One strategy involves the use of elicitors, such as fungal extracts from Aspergillus flavus, to stimulate TIA biosynthesis in C. roseus cell cultures. grafiati.com Another promising avenue is metabolic engineering, where the genes encoding key enzymes or transcription factors in the biosynthetic pathway are overexpressed in host organisms like E. coli or in plant cell cultures to increase the yield of desired compounds. mdpi.com For example, E. coli overexpressing STR has been shown to convert strictosidine into vallesiachotamine (B1599952) and this compound. mdpi.comnih.gov

Table 1: Key Genes and Elicitors in this compound Biosynthesis

| Factor | Role in Biosynthesis | Observed Effect | Reference |

| Genes | |||

| STR (strictosidine synthase) | Catalyzes the formation of strictosidine, a key precursor. | Upregulation is correlated with increased this compound production. grafiati.com | grafiati.com |

| SGD (strictosidine β-D-glucosidase) | Involved in the conversion of strictosidine to downstream alkaloids. | Upregulation is consistent with the accumulation of this compound. grafiati.com | grafiati.com |

| ORCA3 (transcription factor) | Regulates the expression of STR and SGD. | Upregulation by elicitors enhances this compound biosynthesis. grafiati.comresearchgate.net | grafiati.comresearchgate.netnsf.gov |

| Elicitors | |||

| Catharanthine | Induces TIA biosynthesis. | Time- and dosage-dependent increase in this compound yield in C. roseus CMCs. grafiati.com | grafiati.com |

| Aspergillus flavus mycelium | Fungal elicitor stimulating secondary metabolite production. | Induces the biosynthesis of terpenoid indole alkaloids in C. roseus CMCs. grafiati.com | grafiati.com |

Unveiling Novel Molecular Targets and Mechanisms for this compound

While the pharmacological potential of this compound is recognized, a comprehensive understanding of its molecular targets and mechanisms of action is still an active area of investigation. biosynth.com Elucidating these fundamental aspects is critical for unlocking its full therapeutic potential. biosynth.com Research into the broader class of monoterpene indole alkaloids provides some clues. For instance, dimeric indole alkaloids like vinblastine (B1199706) and vincristine (B1662923) are known to target microtubules, disrupting their dynamics and leading to cell cycle arrest, which is a key mechanism of their anticancer activity. nih.gov It is plausible that this compound may interact with similar or related cellular machinery, although specific targets remain to be definitively identified.

Studies on related compounds offer potential avenues for investigation. For example, some indole alkaloids have been found to possess anticholinesterase activity, suggesting a potential role in modulating neurotransmission. chemfaces.comufrgs.br Additionally, certain alkaloids exhibit anti-inflammatory properties, possibly through the inhibition of enzymes like cyclooxygenase-II. mdpi.com The DNA-damaging activities of some indole alkaloids have also been evaluated, indicating another possible mechanism of action. chemfaces.com Furthermore, isoflavones, which share some structural similarities with indole alkaloids, are known to interact with estrogen receptors and can inhibit tyrosine kinase activity. drugbank.com These examples highlight the diverse range of potential molecular targets for this compound, including enzymes, receptors, and nucleic acids. nih.govnih.gov

Future research will likely employ a variety of modern techniques to identify the specific molecular partners of this compound. These may include affinity chromatography, proteomics-based approaches to identify binding proteins, and computational modeling to predict potential interactions. researchgate.net A deeper understanding of the mechanism of action will be crucial for guiding the development of this compound-based therapies. biosynth.com

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Design

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize pharmacological research, and the study of natural products like this compound is no exception. nih.govfda.gov These powerful computational tools can analyze vast and complex datasets to identify patterns, make predictions, and accelerate various stages of drug discovery and development. nih.govresearchgate.net For this compound, AI and ML can be applied in several key areas.

One significant application is in the prediction of potential biological activities and molecular targets. By training ML models on large databases of known drug-target interactions and compound activities, it may be possible to predict the most likely targets for this compound with a higher degree of accuracy than traditional screening methods. nih.govnih.gov This can help to prioritize experimental validation and focus research efforts on the most promising avenues. nih.gov

AI can also play a crucial role in the design of novel analogs of this compound with improved pharmacological properties. Generative AI models can be used for de novo drug design, creating new molecular structures based on the this compound scaffold that are optimized for specific properties such as enhanced efficacy, reduced toxicity, or improved pharmacokinetic profiles. nih.gov Furthermore, AI algorithms can assist in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these new compounds, thereby streamlining the lead optimization process. nih.gov

In the realm of total synthesis, AI and ML can aid in retrosynthetic analysis, helping chemists to devise more efficient and innovative synthetic routes. nih.gov By learning from the vast body of published chemical reactions, these tools can suggest novel disconnections and reaction sequences that may not be immediately obvious to a human chemist.

The integration of AI and ML into this compound research holds the promise of accelerating the pace of discovery and development, ultimately leading to a more rapid translation of this natural product into potential therapeutic applications. kaust.edu.sa

Exploration of this compound's Ecological Role and Chemical Ecology

The presence of this compound in various plant species, including those from the Rubiaceae and Apocynaceae families, suggests that it plays a significant role in the plant's interactions with its environment. core.ac.ukmdpi.comsld.cu The field of chemical ecology seeks to understand these chemically mediated interactions. wikipedia.org Terpenoid indole alkaloids (TIAs), the class of compounds to which this compound belongs, are known to be involved in a plant's defense against herbivores and pathogens. nsf.govfrontiersin.org These compounds can act as feeding deterrents, toxins, or antimicrobial agents, thereby protecting the plant from various environmental threats. richsworld.org

The production of TIAs, including this compound, is often induced by environmental stressors. nsf.govfrontiersin.org For example, exposure to pathogens or herbivory can trigger an increase in the biosynthesis of these defensive compounds. nsf.govfrontiersin.org This inducibility suggests that the production of this compound is an adaptive response that helps the plant to survive in a challenging environment.

Further research into the chemical ecology of this compound could involve several approaches. Field studies could be conducted to investigate the effects of this compound on the feeding behavior of herbivores and the growth of microbial pathogens. Laboratory-based bioassays could be used to quantify the deterrent or toxic effects of purified this compound on specific organisms. wikipedia.org Additionally, studying the spatial and temporal distribution of this compound within the plant could provide insights into its specific ecological functions. Understanding the ecological role of this compound not only provides fundamental knowledge about plant-environment interactions but can also inform biotechnological strategies for enhancing its production.

Methodological Advancements in this compound Research